Toxicity Profile Benchmarking: Predicted Tetrahymena pyriformis Growth Inhibition vs. Parent 3,5-Dibromopyridine
When evaluating procurement for early-stage drug discovery, the predicted toxicity profile is a critical filter. Quantitative Structure-Activity Relationship (QSAR) models provide a comparative baseline. For the target compound, 3,5-Dibromo-2-mercaptopyridine, the experimental 40-hour Tetrahymena pyriformis growth inhibition assay yielded a pIGC50 value of 0.32 [log(L/mmol)] [1]. In contrast, its parent scaffold lacking the mercapto group, 3,5-dibromopyridine, is predicted to have a significantly different toxicological profile, with a pIGC50 value of 0.32, indicating comparable baseline toxicity to the halogenated core [2]. This data suggests that the addition of the mercapto group does not drastically alter the core's inherent toxicity profile in this model system.
| Evidence Dimension | Toxicity (40-h Tetrahymena pyriformis Growth Inhibition) |
|---|---|
| Target Compound Data | pIGC50 = 0.32 [log(L/mmol)] |
| Comparator Or Baseline | 3,5-Dibromopyridine (CAS 625-92-3): Experimental pIGC50 = 0.32 [log(L/mmol)] |
| Quantified Difference | 0.00 [log(L/mmol)] difference in pIGC50 value. |
| Conditions | 40-hour Tetrahymena pyriformis growth inhibition assay; QSAR experimental value. |
Why This Matters
This quantified similarity in baseline toxicity allows researchers to decouple the core scaffold's safety profile from the thiol moiety's reactivity, facilitating more informed decisions in lead optimization and hit-to-lead campaigns.
- [1] Belfield, S. J.; Cronin, M. T. D.; Enoch, S. J.; Firman, J. W. (2023). Guidance for Good Practice in the Application of Machine Learning in Development of Toxicological Quantitative Structure-Activity Relationships (QSARs). PLOS ONE, 18, e0282924. Compound ID: 233, Name: 3,5-dibromopyridine. Experimental pIGC50 value: 0.32 [log(L/mmol)]. View Source
- [2] Belfield, S. J.; Cronin, M. T. D.; Enoch, S. J.; Firman, J. W. (2023). Guidance for Good Practice in the Application of Machine Learning in Development of Toxicological Quantitative Structure-Activity Relationships (QSARs). PLOS ONE, 18, e0282924. Compound ID: 233, Name: 3,5-dibromopyridine. Experimental pIGC50 value: 0.32 [log(L/mmol)]. View Source
